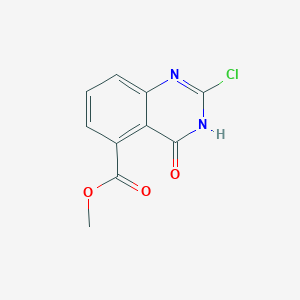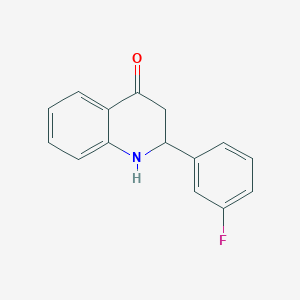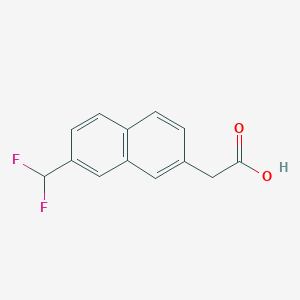
2-(2-aminophenyl)quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-アミノフェニル)キナゾリン-4(1H)-オンは、キナゾリンオン系に属する複素環式化合物です。この化合物は、フェニル環にアミノ基が結合したキナゾリンオンコア構造を特徴としています。キナゾリンオンは、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されてきました。
準備方法
合成経路および反応条件
2-(2-アミノフェニル)キナゾリン-4(1H)-オンの合成は、一般的に2-アミノベンゾニトリルと様々なアルデヒドまたはケトンとの縮合反応によって行われます。 一般的な方法の1つは、テトラヒドロフラン(THF)中の水素化ナトリウムを塩基として使用し、続いて反応混合物を還流することです . 別の方法では、フルオレセインを光触媒として可視光照射下で、2-アミノベンズアミドとアルデヒドの可視光誘起縮合環化を利用します .
工業的生産方法
2-(2-アミノフェニル)キナゾリン-4(1H)-オンの工業的生産方法は、文献にはあまり記載されていません。しかし、大規模な有機合成の一般的な原則、すなわち反応条件の最適化、費用効果の高い試薬の使用、高収率の確保などは当てはまります。
化学反応の分析
反応の種類
2-(2-アミノフェニル)キナゾリン-4(1H)-オンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、酸化されてキナゾリン-4(1H)-オン誘導体になります。
還元: 還元反応は、キナゾリンオンコアまたはアミノ基を変性させることができます。
置換: 求電子置換反応および求核置換反応は、フェニル環またはキナゾリンオンコアで起こる可能性があります。
一般的な試薬および条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求電子剤および求核剤などがあります .
主要な生成物
これらの反応によって生成される主要な生成物は、使用される具体的な試薬および条件によって異なります。 例えば、酸化により、異なる官能基を持つキナゾリンオン誘導体が生成される可能性があり、一方、置換反応により、フェニル環またはキナゾリンオンコアに様々な置換基を導入することができます .
科学研究への応用
化学: より複雑なキナゾリンオン誘導体の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌活性、抗真菌活性、抗癌活性を示します.
医学: キナゾリンオン誘導体、特に2-(2-アミノフェニル)キナゾリン-4(1H)-オンは、様々な疾患の治療薬としての可能性を秘めています.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
作用機序
2-(2-アミノフェニル)キナゾリン-4(1H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、疾患プロセスに関与する酵素または受容体を阻害することができ、その治療効果をもたらします。 例えば、細胞シグナル伝達経路に関与するキナーゼやその他のタンパク質を阻害し、抗癌活性を発揮する可能性があります .
類似の化合物との比較
類似の化合物
キナゾリン-4(3H)-オン: 類似の生物活性を示す、密接に関連する化合物です.
2-アリールキナゾリン: これらの化合物は、キナゾリンコアを共有し、類似の化学的および生物学的特性を示します.
独自性
2-(2-アミノフェニル)キナゾリン-4(1H)-オンは、フェニル環にアミノ基が存在することにより、その反応性と生物活性に影響を与える可能性があるため、独特です。 この構造的特徴は、他のキナゾリンオン誘導体とは異なり、特定の用途や効果に貢献しています .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-arylquinazolines: These compounds share the quinazoline core and exhibit similar chemical and biological properties.
Uniqueness
2-(2-aminophenyl)quinazolin-4(1H)-one is unique due to the presence of the amino group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications and effects .
特性
CAS番号 |
27259-73-0 |
|---|---|
分子式 |
C14H11N3O |
分子量 |
237.26 g/mol |
IUPAC名 |
2-(2-aminophenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H11N3O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,15H2,(H,16,17,18) |
InChIキー |
MDRBCQOOJMXHOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871477.png)
![1-Phenyl-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871483.png)





![10-Hydroxy-9-methoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11871510.png)

